molecular formula C13H11N B1329446 9H-Fluoren-3-amine CAS No. 6344-66-7

9H-Fluoren-3-amine

Cat. No.: B1329446
CAS No.: 6344-66-7
M. Wt: 181.23 g/mol
InChI Key: FNGCZPANGGUOPU-UHFFFAOYSA-N
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Description

9H-Fluoren-3-amine is an organic compound with the molecular formula C13H11N. It is a derivative of fluorene, characterized by the presence of an amino group at the 3-position of the fluorene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 9H-Fluoren-3-amine are Butyrylcholinesterase and N-Methyl-d-Aspartate (NMDA) receptors . Butyrylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a selective inhibitor of Butyrylcholinesterase and an antagonist of NMDA receptors . By inhibiting Butyrylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. As an antagonist of NMDA receptors, it prevents the influx of calcium ions, thus modulating neuronal excitability .

Biochemical Pathways

The action of this compound affects the cholinergic and glutamatergic pathways . The inhibition of Butyrylcholinesterase leads to an increase in acetylcholine, affecting the cholinergic pathway. The antagonism of NMDA receptors modulates the glutamatergic pathway, which plays a crucial role in learning and memory .

Pharmacokinetics

The in silico prediction suggests that this compound has both oral availability and the ability to permeate through the blood-brain barrier (BBB) . This implies that the compound can be administered orally and can reach the brain to exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on neurotransmission . By increasing acetylcholine levels and modulating NMDA receptor activity, it can potentially enhance cognitive function and memory . .

Biochemical Analysis

Biochemical Properties

9H-Fluoren-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, fluoren-9-amines have been found to inhibit human AChE (hAChE) and human BChE (hBChE) enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, fluoren-9-amine derivatives have shown low cytotoxicity profile in the CHO-K1 cell line .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, fluoren-9-amines have been found to inhibit human AChE (hAChE) and human BChE (hBChE) enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-3-amine typically involves the nitration of fluorene to produce 3-nitrofluorene, followed by reduction to yield the desired amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-nitrofluorene, 3-nitrosfluorene.

    Reduction: Various hydrogenated fluorene derivatives.

    Substitution: Halogenated fluorene derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
9H-Fluoren-3-amine derivatives have been investigated for their potential in drug development, particularly in treating neurodegenerative diseases such as Alzheimer's. Research has shown that these derivatives can act as multi-target directed ligands, which may enhance therapeutic efficacy by addressing multiple pathological conditions simultaneously. For instance, a study designed and synthesized several fluoren-9-amine derivatives that demonstrated promising activity as NMDA receptor antagonists and selective butyrylcholinesterase inhibitors, which are crucial targets for Alzheimer's treatment .

Antimicrobial Activity
Fluoren-3-amine derivatives have also been explored for their antibacterial properties. Novel compounds based on this scaffold have exhibited significant antimicrobial activity, making them candidates for further development in treating bacterial infections .

Materials Science

Organic Electronics
In the realm of materials science, this compound is utilized in the synthesis of organic electronic materials. It serves as a building block for compounds used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique photophysical properties of fluorenes contribute to enhanced charge transport and fluorescence efficiency, which are critical for the performance of these devices.

Nonlinear Optical Materials
Research has indicated that fluorene-based chromophores demonstrate improved nonlinear optical behavior when modified with this compound. These materials are essential for applications in telecommunications and advanced imaging technologies due to their high hyperpolarizability .

Synthetic Applications

Building Block in Organic Synthesis
this compound is frequently employed as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex organic molecules with specific functionalities. This includes the synthesis of novel compounds with tailored properties for specific applications .

Case Study 1: Alzheimer’s Disease Research

In a study aimed at addressing Alzheimer's disease, researchers synthesized a series of fluoren-9-amine derivatives that showed promising results in inhibiting cholinesterases and NMDA receptors. The compounds were evaluated for their biological activity using both in vitro assays and molecular docking studies, revealing their potential as effective therapeutic agents .

Case Study 2: Development of Organic Light Emitting Diodes

Another significant application of this compound is in the development of OLEDs. A specific derivative was integrated into an OLED structure, resulting in improved efficiency and stability compared to traditional materials. This advancement highlights the compound's utility in enhancing the performance of electronic devices .

Summary Table of Applications

Application Area Specific Use Example Compounds/Studies
Medicinal ChemistryDrug development for neurodegenerative diseasesNMDA receptor antagonists and cholinesterase inhibitors
Antimicrobial ActivityDevelopment of antibacterial agentsFluoren-3-amine derivatives
Materials ScienceOrganic electronics (OLEDs and OPVs)Fluorene-based materials with enhanced photophysical properties
Synthetic ApplicationsBuilding block for complex organic synthesisVarious derivatives synthesized for targeted applications

Comparison with Similar Compounds

  • 3-Aminofluorene
  • 9-Aminofluorene
  • 2-Aminofluorene

Comparison: 9H-Fluoren-3-amine is unique due to the position of the amino group on the fluorene ring. This positional difference influences its chemical reactivity and biological activity. For instance, this compound has shown distinct inhibitory effects on cholinesterase compared to its isomers, making it a valuable compound in neuropharmacology .

Biological Activity

9H-Fluoren-3-amine, also known as 3-aminofluorene, is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and applications based on various studies.

This compound has a molecular formula of C13H11NC_{13}H_{11}N and a molecular weight of 181.23 g/mol . The compound can be synthesized through several methods, including the reduction of 9-fluorenone or via multicomponent reactions involving fluorene derivatives. For instance, a study highlighted the synthesis of various Schiff base derivatives from 9-fluorenone, which were characterized using NMR and evaluated for biological activity .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated Schiff base compounds derived from 9-fluorenone and found that certain derivatives demonstrated strong antibacterial effects against various microbial strains. For example, N,N'-bis-fluoren-9-ylidene-ethane-1,2-diamine was noted for its high docking score and microbial activity .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

Compound NameMicrobial Activity (mm)Docking Score
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine17.981.947
Other derivatives (average)VariesVaries

Antioxidant and Anti-inflammatory Effects

In a series of experiments, 2-aminofluorenes modified with nitroxides were synthesized and tested for their radical scavenging abilities. The compound demonstrated significant antioxidant properties by effectively scavenging hydroxyl and peroxyl radicals. Furthermore, it exhibited anti-inflammatory properties in endothelial brain cells by suppressing the expression of inflammatory markers such as ATF3 and COX-2 .

Table 2: Antioxidant Activity of Modified Fluorenes

Compound NameRadical Scavenging ActivityAnti-inflammatory Effect
7-bromo-N–[(1-Oxyl-2,2,6,6-tetramethyl...HighSignificant
Other nitroxide-modified derivativesModerate to HighVariable

Case Studies

  • Anticancer Properties : In vitro studies on human cancer cell lines have indicated that this compound derivatives can induce apoptosis effectively. These findings suggest potential applications in cancer therapy.
  • Neuroprotective Effects : A specific derivative was found to target the toxic assembly of amyloid-beta (Aβ), which is implicated in Alzheimer's disease. This compound showed promise in mitigating oxidative stress and inflammation associated with neurodegenerative conditions .

Properties

IUPAC Name

9H-fluoren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCZPANGGUOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212858
Record name Fluoren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-66-7
Record name 9H-Fluoren-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6344-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOREN-3-AMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZL3JSZ3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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